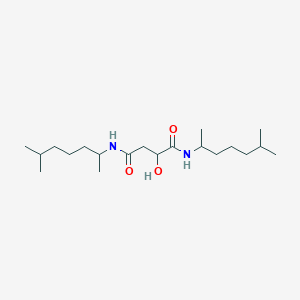
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorenylmethyl group attached to a nitro-substituted indazole carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate typically involves the reaction of 5-nitro-1H-indazole-1-carboxylic acid with (9H-fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (9H-Fluoren-9-YL)methyl 5-amino-1H-indazole-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-1H-indazole-1-carboxylic acid and 9H-fluoren-9-ylmethanol.
Applications De Recherche Scientifique
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorenylmethyl group may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: Another fluorenylmethyl derivative with different biological activities.
9H-fluoren-9-ylmethyl 5-nitroindole-1-carboxylate: A structurally similar compound with a different core structure (indole instead of indazole).
Uniqueness
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is unique due to the combination of the fluorenylmethyl group and the nitro-substituted indazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
821791-63-3 |
|---|---|
Formule moléculaire |
C22H15N3O4 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C22H15N3O4/c26-22(24-21-10-9-15(25(27)28)11-14(21)12-23-24)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2 |
Clé InChI |
NYYIKGNQKYGABE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


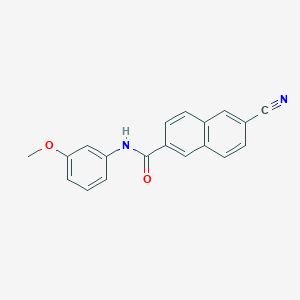

![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
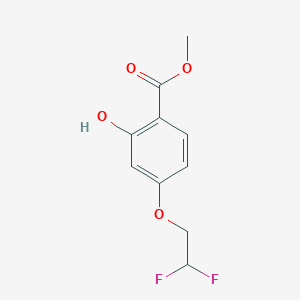
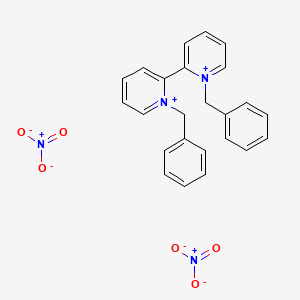
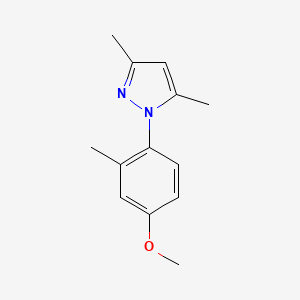
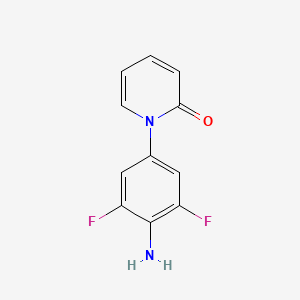
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)
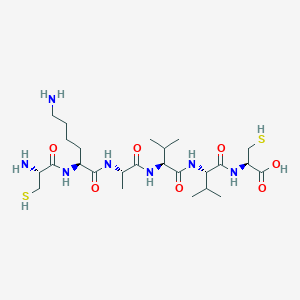

![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)

